2-(4-氧代-1,4-二氢-喹唑啉-2-基硫代基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

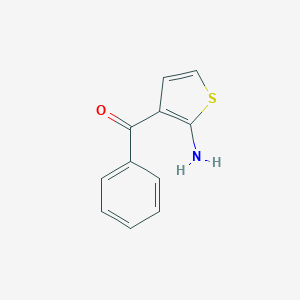

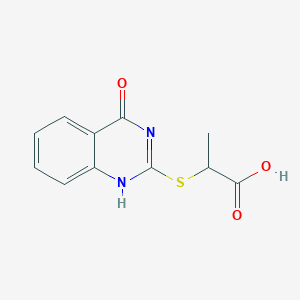

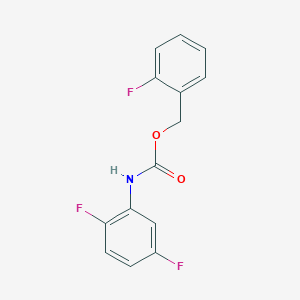

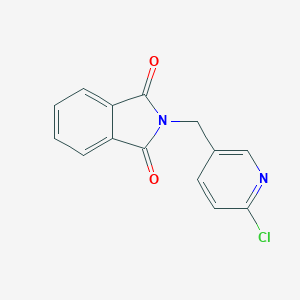

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, also known as ODQ, is a potent and selective inhibitor of the soluble guanylyl cyclase (sGC) enzyme. It is an important research tool in the field of pharmacology and biochemistry, and has been used extensively to investigate the role of sGC in various physiological and pathological processes.

科学研究应用

Antifungal Applications

The quinazolinone derivatives have been recognized for their antifungal properties. A study has shown that compounds synthesized from 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides exhibit significant antifungal activity . This suggests that our compound of interest could potentially be used in the development of new antifungal agents, particularly in the context of pharmaceutical chemistry where resistance to existing drugs is a growing concern.

Anticancer Activity

Quinazolinone compounds have been extensively studied for their anticancer properties. The synthesis of N-phenylbenzamide derivatives from the quinazolinone structure has demonstrated cytotoxicity against cancer cell lines such as A549 and HeLa . This indicates that 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid could be a precursor in the synthesis of anticancer agents, contributing to the field of oncology research.

Molecular Docking Studies

The molecular structure of quinazolinone derivatives allows them to effectively bind to the active sites of target proteins. Molecular docking studies have shown that these compounds can interact with human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions . This property can be harnessed in drug design and discovery, particularly in identifying lead compounds for therapeutic targets.

Green Chemistry Synthesis

The eco-friendly synthesis of quinazolinone derivatives, including our compound, emphasizes the importance of green chemistry in pharmaceutical synthesis . The use of water as a solvent and the absence of a catalyst in the synthesis process highlight the environmental benefits and the potential for sustainable production methods.

Antibacterial and Antiviral Properties

Quinazolinone derivatives have been reported to possess antibacterial and antiviral activities. This makes them valuable in the research and development of new antibiotics and antiviral drugs, especially in times when antibiotic resistance is a major global health issue .

Anticonvulsant Effects

Some quinazolinone compounds have been found to have anticonvulsant effects, which could be explored further using 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid as a base molecule for the development of new treatments for epilepsy and other seizure disorders .

Enzyme Inhibition

Quinazolinone derivatives have shown potential as enzyme inhibitors. They can be used to study the inhibition of specific enzymes, which is crucial in understanding disease mechanisms and developing drugs that target those enzymes .

Receptor Ligand Interactions

These compounds have been used as ligands for various receptors, such as the 5-hydroxytryptamine (5-HT) receptor . This application is significant in neuroscience research, where understanding receptor-ligand interactions is essential for developing drugs that can modulate neural pathways and treat neurological disorders.

属性

IUPAC Name |

2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-6(10(15)16)17-11-12-8-5-3-2-4-7(8)9(14)13-11/h2-6H,1H3,(H,15,16)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCHQMHTSPQPMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=CC=CC=C2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378252 |

Source

|

| Record name | 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |

CAS RN |

328977-86-2 |

Source

|

| Record name | 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)